molecular formula C9H10BrF B1338299 (3-Bromo-2-fluoropropyl)benzene CAS No. 105198-14-9

(3-Bromo-2-fluoropropyl)benzene

Cat. No. B1338299
M. Wt: 217.08 g/mol
InChI Key: FQEGKDFLUIPDLP-UHFFFAOYSA-N
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Description

The compound "(3-Bromo-2-fluoropropyl)benzene" is a halogenated organic molecule that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted benzene derivatives, which can offer insights into the synthesis, molecular structure, and properties of halogenated benzene compounds similar to "(3-Bromo-2-fluoropropyl)benzene" .

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the total synthesis of a complex brominated natural product starting from a bromo-substituted phenyl methanol is described, highlighting the potential synthetic routes that could be adapted for the synthesis of "(3-Bromo-2-fluoropropyl)benzene" . Additionally, the synthesis of a benzothiophene derivative from a bromo-substituted precursor is reported, which could provide insights into the synthesis of other bromo-substituted compounds . The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene are also discussed, which involves NMR and IR spectroscopy, suggesting possible characterization techniques for "(3-Bromo-2-fluoropropyl)benzene" .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is crucial for understanding their reactivity and properties. The crystal structure of a dimethylaminomethylene derivative is determined by X-ray crystallographic analysis, which could be relevant for the structural analysis of "(3-Bromo-2-fluoropropyl)benzene" . Furthermore, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides are reported, which could provide comparative data for the molecular structure of halogenated benzene compounds .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is explored in several papers. For example, the regioselective fluorination of dibromovinyl benzene derivatives is discussed, which could be analogous to reactions involving "(3-Bromo-2-fluoropropyl)benzene" . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is also highlighted, suggesting potential chemical transformations for similar bromo-substituted benzene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are essential for their practical applications. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides detailed information on vibrational frequencies and molecular geometry, which could be relevant for understanding the properties of "(3-Bromo-2-fluoropropyl)benzene" . Additionally, the synthesis and optical properties of various pyrroles and a BODIPY fluorophore are discussed, which could offer insights into the optical properties of halogenated benzene derivatives .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

(3-Bromo-2-fluoropropyl)benzene and related compounds play a critical role in organic synthesis, offering pathways to construct complex molecules. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives with wet tetra-n-butylammonium fluoride results in (Z)-1-(2-bromo-1-fluorovinyl)benzenes, showcasing the compound's utility in synthesizing fluorinated organic molecules with high regioselectivities (Zhao et al., 2016).

2. Antimicrobial Applications

Halogenated compounds, including those related to (3-bromo-2-fluoropropyl)benzene, have been studied for their potent antimicrobial properties. A study on novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which may share structural similarities with the subject compound, demonstrated significant antimicrobial activity against a range of bacteria and fungi, often surpassing that of reference drugs (Liaras et al., 2011).

3. Material Science and Luminescence

The compound and its derivatives find applications in material science, particularly in the development of luminescent materials. A study introduced benzene-based green fluorophores with high fluorescence emission and photostability, suitable for imaging applications and displays. This highlights the potential of halogenated benzene derivatives in crafting compounds with desirable photophysical properties (Beppu et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, bromobenzene, indicates that it is classified as a flammable liquid (Category 3), can cause skin irritation (Category 2), and poses short-term (acute) and long-term (chronic) aquatic hazards (Categories 2) .

Future Directions

Recent advances in single-benzene-based fluorophores, which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, suggest potential future directions for (3-Bromo-2-fluoropropyl)benzene . These compounds have ushered in a new era in biology and materials science .

properties

IUPAC Name

(3-bromo-2-fluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGKDFLUIPDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543567
Record name (3-Bromo-2-fluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluoropropyl)benzene

CAS RN

105198-14-9
Record name (3-Bromo-2-fluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Liang, FJ Barrios, OE Okoromoba, Z Hetman… - Journal of fluorine …, 2017 - Elsevier
Bromofluorination reactions were performed by treating of a variety of unsaturated compounds with N-bromosuccinimide (NBS) and DMPU/HF as the fluorinating reagent. The DMPU/…
Number of citations: 7 www.sciencedirect.com
Y Shuto, S Thum, L Temme, D Schepmann… - …, 2017 - pubs.rsc.org
The influence of an F-atom in the side chain of benzo[7]annulen-7-amines on the affinity towards GluN2B subunit containing NMDA receptors and the selectivity over related receptors …
Number of citations: 4 pubs.rsc.org

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